Methyl 2-formyl-4,6-dimethoxybenzoate
Description
Significance of Formyl and Ester Functional Groups in Synthetic Chemistry
The formyl group (-CHO) and the methyl ester group (-COOCH₃) are cornerstones of organic synthesis, each imparting distinct reactivity and synthetic utility to a molecule.
The formyl group , being an aldehyde, is a highly versatile functional group. wikipedia.org The partial positive charge on the carbonyl carbon makes it an excellent electrophile, susceptible to attack by a wide array of nucleophiles. wikipedia.org This reactivity allows for the construction of new carbon-carbon bonds through reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions. Furthermore, the formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing a gateway to a variety of other functional groups. wikipedia.org Formylation, the introduction of a formyl group onto an aromatic ring, is a fundamental transformation in organic chemistry, with several named reactions developed for this purpose, including the Vilsmeier-Haack, Gattermann-Koch, and Reimer-Tiemann reactions. wikipedia.orgchemistrysteps.comwikipedia.org
The ester functional group is another pivotal component in the synthetic chemist's toolbox. Esters are commonly found in natural products and are key intermediates in the synthesis of pharmaceuticals and polymers. wikipedia.orgorganic-chemistry.orgmdma.chresearchgate.net They can undergo hydrolysis to yield carboxylic acids and alcohols, and transesterification to form different esters. wikipedia.orgecu.edu The carbonyl group of the ester can also be targeted by nucleophiles, although it is generally less reactive than the aldehyde's carbonyl. organic-chemistry.org This differential reactivity is a powerful tool in selective synthesis.
Contextual Overview of Dimethoxybenzoate Frameworks in Chemical Research
Dimethoxybenzoate frameworks are prevalent in a wide range of biologically active compounds and natural products. The presence of two methoxy (B1213986) groups on a benzoate (B1203000) scaffold can significantly influence the molecule's electronic properties and its three-dimensional structure. For instance, 1,4-dimethoxybenzene (B90301) is used in perfumes and as an intermediate in the synthesis of pharmaceuticals. researchgate.net The methoxy groups are electron-donating, which can activate the aromatic ring towards electrophilic substitution reactions. youtube.com
The specific positioning of the methoxy groups is crucial. For example, methyl 2,6-dimethoxybenzoate is a useful intermediate for the synthesis of biologically active heterocyclic compounds. sigmaaldrich.com Similarly, methyl 2,4-dimethoxybenzoate has been used in the synthesis of 1,5-diaryl-1,3,5-pentanetriones. prepchem.com The isomeric relationship between different dimethoxybenzoates, such as the 2,4-, 2,6-, and 3,5-isomers, highlights the importance of regioselectivity in their synthesis and subsequent reactions.
Rationale for Dedicated Academic Investigation of Methyl 2-formyl-4,6-dimethoxybenzoate as a Synthon
The unique arrangement of functional groups in this compound makes it a highly valuable and intriguing synthon for dedicated academic investigation. The presence of both a reactive aldehyde and a less reactive ester on the same aromatic ring, which is further modulated by two electron-donating methoxy groups, presents a platform for exploring selective chemical transformations.
The rationale for its investigation can be broken down into several key points:
Orthogonal Reactivity: The differing electrophilicity of the formyl and ester carbonyl carbons allows for selective reactions. A nucleophile can be directed to react preferentially with the aldehyde while leaving the ester intact, or vice versa, by careful choice of reagents and reaction conditions.
Steric and Electronic Guidance: The methoxy groups at positions 4 and 6, and the formyl group at position 2, exert significant steric and electronic influence on the aromatic ring and the functional groups. This can direct the regioselectivity of further substitution reactions on the ring and influence the stereochemical outcome of reactions at the functional groups.
Access to Polysubstituted Aromatic Scaffolds: This compound serves as a pre-functionalized building block for the efficient construction of complex, highly substituted aromatic molecules. Such scaffolds are often found in pharmacologically active compounds and materials with interesting photophysical properties.
Potential as a Precursor to Heterocycles: The combination of the formyl and ester groups in proximity allows for intramolecular cyclization reactions to form various heterocyclic systems, which are of great importance in medicinal chemistry.
While direct and extensive research specifically on this compound is not widely published, its potential can be inferred from studies on related compounds. For example, the formylation of dimethoxybenzene derivatives is a known synthetic strategy. sciencemadness.orgsciencemadness.org The synthesis of related isomers like methyl 2-formyl-3,5-dimethoxybenzoate has been documented, providing a basis for developing synthetic routes to the 4,6-dimethoxy isomer. echemi.com A plausible synthetic approach would involve the formylation of methyl 2,4-dimethoxybenzoate, a commercially available starting material. prepchem.com Reactions such as the Duff reaction, Vilsmeier-Haack reaction, or Reimer-Tiemann reaction could potentially be employed to introduce the formyl group at the desired position. wikipedia.orgchemistrysteps.comwikipedia.org
The following table summarizes the key properties of the functional groups and the core framework of this compound:
| Component | Key Properties and Reactivity |
| Formyl Group | Electrophilic carbonyl, undergoes nucleophilic addition, oxidation, reduction. |
| Methyl Ester Group | Less reactive electrophilic carbonyl, undergoes hydrolysis, transesterification. |
| Dimethoxybenzoate Framework | Electron-rich aromatic ring, directs regioselectivity of further substitutions. |
Structure
2D Structure
Properties
Molecular Formula |
C11H12O5 |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl 2-formyl-4,6-dimethoxybenzoate |
InChI |
InChI=1S/C11H12O5/c1-14-8-4-7(6-12)10(11(13)16-3)9(5-8)15-2/h4-6H,1-3H3 |
InChI Key |
PTIGLYXTHFLNMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)OC)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2 Formyl 4,6 Dimethoxybenzoate
Strategic Approaches to Carbonyl Group Introduction
The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of Methyl 2-formyl-4,6-dimethoxybenzoate, this is typically achieved through electrophilic aromatic substitution on a dimethoxybenzoate scaffold.
Formylation Reactions of Substituted Methyl Benzoates
The electron-rich nature of the dimethoxybenzoate ring system makes it amenable to various electrophilic formylation reactions. The directing effects of the methoxy (B1213986) and methyl ester groups play a crucial role in determining the regioselectivity of these reactions.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. wikipedia.orgajrconline.org It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The reactive electrophile, a chloroiminium ion, then attacks the aromatic ring. wikipedia.org
While direct Vilsmeier-Haack formylation of methyl 4,6-dimethoxybenzoate is not extensively documented in readily available literature, the reaction is known to be effective for highly activated aromatic systems like phenols and anilines. wikipedia.org The electron-donating methoxy groups on the benzoate (B1203000) ring enhance its reactivity towards the Vilsmeier reagent. The reaction conditions, such as temperature and the ratio of reactants, are critical for achieving good yields and selectivity. A comparative study on the Vilsmeier-Haack reaction of phenols under different conditions has shown that solvent-free methods can lead to improved yields and shorter reaction times. ajrconline.org
Table 1: General Conditions for Vilsmeier-Haack Reaction on Phenolic Compounds This table is illustrative and based on general knowledge of the Vilsmeier-Haack reaction on related substrates, as specific data for the target molecule is not widely published.
| Substrate | Vilsmeier Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Phenol (B47542) | DMF/POCl₃ | Dichloromethane (B109758) | 0 to rt | 2-4 h | Moderate |
| 3,5-Dimethoxyphenol | DMF/POCl₃ | Dichloromethane | 0 to rt | 1-3 h | Good |
| Anisole | DMF/POCl₃ | Dichloromethane | rt to reflux | 4-8 h | Low to Moderate |
Data is generalized from various sources on Vilsmeier-Haack reactions.
Several other classical formylation reactions can be considered for the synthesis of this compound, each with its own set of advantages and limitations.
Gattermann-Koch Reaction: This method typically uses carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst such as cuprous chloride. wikipedia.orgthermofisher.com It is generally effective for alkylbenzenes but has limitations with phenol and phenol ether substrates. wikipedia.orgthermofisher.com The high pressure of carbon monoxide required can be a practical challenge in a standard laboratory setting. nih.gov
Gattermann Reaction: A modification of the Gattermann-Koch reaction, this method uses a source of hydrogen cyanide (HCN), often generated in situ from zinc cyanide and hydrochloric acid, in the presence of a Lewis acid. wikipedia.orgthermofisher.com This approach is applicable to phenols and their ethers. thermofisher.com
Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically in a solvent like glycerol (B35011) or acetic acid. wikipedia.orgecu.eduuni.edu It is primarily used for the ortho-formylation of phenols. wikipedia.orguni.edursc.org A study on the Duff reaction of umbelliferone, a hydroxycoumarin, demonstrated that the reaction conditions can be optimized to achieve rapid ortho-formylation. nih.gov For the synthesis of the target molecule, a plausible route would involve the Duff reaction on 3,5-dimethoxyphenol, followed by esterification of the resulting aldehyde.
Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.org The reactive species is dichlorocarbene, which is generated in situ. wikipedia.org Similar to the Duff reaction, this method would require the formylation of a phenolic precursor followed by subsequent methylation and esterification steps to arrive at the final product. The reaction is known to be effective for various hydroxy-aromatic compounds. wikipedia.org
Table 2: Comparison of Alternative Formylation Reactions This table provides a general comparison of the applicability of these reactions to the synthesis of the target compound.
| Reaction | Formylating Agent | Substrate Type | Key Features |
| Gattermann-Koch | CO/HCl/AlCl₃/CuCl | Alkylbenzenes | High pressure, not suitable for phenols. wikipedia.orgthermofisher.comnih.gov |
| Gattermann | HCN/HCl/Lewis Acid | Phenols, Phenol ethers | Uses toxic HCN. wikipedia.orgthermofisher.com |
| Duff | Hexamethylenetetramine | Phenols | Ortho-selective, often requires high temperatures. wikipedia.orgrsc.org |
| Reimer-Tiemann | Chloroform/Base | Phenols | Ortho-selective, proceeds via dichlorocarbene. wikipedia.org |
Oxidative Transformations of Precursors
An alternative synthetic strategy involves the oxidative modification of a precursor that already contains the required carbon skeleton.
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds to yield carbonyl compounds. masterorganicchemistry.com In the context of synthesizing this compound, a potential precursor is a suitably substituted isocoumarin, such as 6,8-dimethoxy-3-methylisocoumarin. The ozonolysis of the double bond within the lactone ring, followed by a reductive work-up, would cleave the ring and generate the desired formyl and methyl ester functionalities on the benzene (B151609) ring. The synthesis of related 6,8-dimethoxyisocoumarins has been reported. researchgate.net While specific examples of this transformation to yield the target molecule are not prevalent, the ozonolysis of dihydroaromatic compounds to yield functionalized esters has been demonstrated. researchgate.net
Table 3: General Ozonolysis Reaction Parameters This table outlines typical conditions for ozonolysis reactions.
| Substrate | Reagents | Solvent | Temperature (°C) | Work-up | Product |
| Alkene | 1. O₃; 2. Me₂S or Zn/H₂O | CH₂Cl₂/MeOH | -78 | Reductive | Aldehydes/Ketones |
| Alkene | 1. O₃; 2. H₂O₂ | CH₂Cl₂/MeOH | -78 | Oxidative | Carboxylic Acids/Ketones |
| Cyclic Alkene | 1. O₃; 2. Me₂S | CH₂Cl₂/MeOH | -78 | Reductive | Dicarbonyl compound |
Data is generalized from various sources on ozonolysis. masterorganicchemistry.comorgsyn.orgyoutube.com
A straightforward approach to the formyl group is the oxidation of a primary alcohol. In this synthetic route, the precursor would be methyl 2-(hydroxymethyl)-4,6-dimethoxybenzoate. This benzylic alcohol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Swern oxidation conditions. The synthesis of the precursor alcohol could potentially be achieved through the reduction of a related diester or through a multi-step sequence starting from a simpler aromatic compound. The degradation of natural products like usnic acid can also provide precursors with the phloroglucinol (B13840) core, which could then be functionalized. nih.govnih.gov For instance, a patent describes the synthesis of a related compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, from a degradation product of barbaric acid. google.com
Table 4: Common Oxidizing Agents for Primary Alcohols to Aldehydes
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Manganese Dioxide (MnO₂) | Stirring in an inert solvent (e.g., CH₂Cl₂, CHCl₃) at room temperature. | Mild, selective for allylic and benzylic alcohols. | Requires a large excess of reagent, can be slow. |
| Pyridinium Chlorochromate (PCC) | In an inert solvent like dichloromethane (CH₂Cl₂). | Reliable, good yields. | Chromium-based reagent, toxic. |
| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Low temperature (-78 °C) in an inert solvent. | High yields, mild conditions. | Requires careful temperature control, produces dimethyl sulfide (B99878) byproduct. |
Ring-Opening and Functionalization of Cyclic Systems (e.g., Phthalides)
One sophisticated approach to constructing densely functionalized benzene rings is through the strategic ring-opening of cyclic precursors like phthalides (isobenzofuranones). For the synthesis of this compound, the corresponding phthalide (B148349) precursor is 5,7-dimethoxyphthalide. molaid.commolaid.com This method leverages the inherent structure of the phthalide to install specific functional groups in a controlled manner.
The conceptual pathway begins with the 5,7-dimethoxyphthalide molecule. The synthesis involves a reductive opening of the lactone ring. This process can be designed to generate a hydroxymethyl group at one position and a formyl group (or a precursor that can be easily oxidized to a formyl group) at the adjacent position on the aromatic ring. Subsequent esterification of the resulting carboxylic acid function to the methyl ester would complete the synthesis. While this route is synthetically elegant, its practical application depends on the availability of the starting phthalide and the efficiency of the multi-step sequence.
Esterification and Aromatic Substituent Manipulation
The manipulation of functional groups on the aromatic ring, particularly the formation of the methyl ester and the placement of methoxy groups, is fundamental to the synthesis of the target compound.
The direct esterification of the parent carboxylic acid, 2-formyl-4,6-dimethoxybenzoic acid, represents a primary method for synthesizing the target molecule. thieme-connect.de This transformation is typically achieved through Fischer-Speier esterification. The process involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or anhydrous hydrogen chloride (HCl). The reaction is driven to completion by the removal of water or the use of a large excess of the alcohol.
Alternatively, the ester group can be introduced at an earlier stage of the synthesis. For instance, a common and highly effective strategy involves starting with a precursor that already contains the methyl ester, such as methyl 3,5-dimethoxybenzoate (B1226732), and then introducing the formyl group in a subsequent step. This approach avoids subjecting the potentially sensitive aldehyde group to the harsh conditions of some esterification reactions.
In the most efficient synthetic routes to this compound, the methoxy groups are typically present on the starting material rather than being added during the synthesis. The use of precursors like 3,5-dimethoxybenzoic acid or its corresponding methyl ester is common. These starting materials are commercially available or readily synthesized. This strategy is advantageous as it simplifies the synthetic sequence and avoids potential issues with the regioselectivity of methoxylation on a more complex, substituted ring. Dimethoxybenzene derivatives are versatile building blocks in many areas of chemical synthesis. wikipedia.org
Development of Regioselective Synthetic Pathways
The critical challenge in synthesizing this compound is the precise placement of the formyl group at the C-2 position, ortho to the ester and flanked by the two methoxy groups. The development of highly regioselective formylation reactions has been paramount to achieving this goal efficiently.
The key to achieving high regioselectivity lies in starting with a precursor where the existing substituents electronically direct the formylation to the desired position. The ideal precursor is methyl 3,5-dimethoxybenzoate. In this molecule, the electronic effects of the substituents work in concert to activate the C-2 position for electrophilic substitution.
Methoxy Groups: The two methoxy groups at C-3 and C-5 are powerful activating, ortho, para-directing groups. They strongly activate the C-2, C-4, and C-6 positions through resonance donation of electron density.
Methyl Ester Group: The methyl ester at C-1 is a deactivating, meta-directing group. It withdraws electron density from the ring but directs incoming electrophiles to the C-3 and C-5 positions.
The formylation occurs at the C-2 position (which is equivalent to C-6) because it is the most nucleophilic site, being ortho to one methoxy group and para to the other. This overwhelming activation overcomes the deactivating effect of the ester, leading to highly specific formylation at the target position.
Several formylation methods are effective for this transformation:
The Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.netorgsyn.org It is a powerful method for formylating electron-rich aromatic rings. orgsyn.orgresearchgate.net
The Duff Reaction (or modifications): This method uses hexamethylenetetramine in an acidic medium to install a formyl group.
Magnesium Chloride-Mediated Formylation: A milder and highly regioselective method for ortho-formylation involves the use of magnesium chloride, an amine base (like triethylamine), and paraformaldehyde. This method is particularly effective for activated systems and proceeds under relatively gentle conditions, which is advantageous when sensitive functional groups are present.
The choice of method depends on the specific substrate and desired reaction conditions, but all leverage the inherent electronic properties of the dimethoxybenzoate system to ensure formylation at the correct position.
Table 1: Comparison of Regioselective Formylation Methods
| Method | Reagents | Typical Conditions | Selectivity |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 0°C to reflux | High for electron-rich arenes |
| Duff Reaction | Hexamethylenetetramine, Acid (e.g., TFA, Glycerol) | Heat (100-160°C) | Good for phenols, often requires strong acid |
The selective functionalization of the benzoic acid ester ring is dictated by the directing effects of the substituents. In the synthesis of this compound from methyl 3,5-dimethoxybenzoate, the selectivity is a textbook example of synergistic directing effects.
ortho-Position (C-2, C-6): As discussed, these positions are the most activated sites for electrophilic attack due to the combined ortho and para directing influence of the two methoxy groups. This makes reactions like formylation, halogenation, or nitration highly specific to this position.
meta-Position (C-3, C-5): These positions are occupied by the powerful methoxy directing groups and are therefore not targets for electrophilic substitution.
para-Position (C-4): This position is activated by both methoxy groups (ortho to each). While it is an electron-rich site, formylation at this position is sterically hindered by the two adjacent methoxy groups and electronically less favored than the C-2 position in this specific system.
Therefore, the inherent electronic nature of the methyl 3,5-dimethoxybenzoate scaffold provides a robust and reliable platform for the regioselective synthesis of the target compound, with the ortho-formylation being the predominant and synthetically useful transformation.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5,7-dimethoxyphthalide |
| 2-formyl-4,6-dimethoxybenzoic acid |
| Methanol |
| Sulfuric acid |
| Hydrogen chloride |
| Methyl 3,5-dimethoxybenzoate |
| 3,5-dimethoxybenzoic acid |
| Phosphorus oxychloride |
| N,N-dimethylformamide (DMF) |
| Hexamethylenetetramine |
| Magnesium chloride |
| Triethylamine |
Modern Catalytic Approaches in Synthesis
Recent advancements in catalysis have provided powerful tools for the construction of complex aromatic compounds like this compound. These methods offer significant advantages over classical synthetic routes, often providing higher yields, milder reaction conditions, and greater functional group tolerance.
Transition metal-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon bonds. The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands out as a particularly effective method for synthesizing precursors to this compound. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction's utility lies in its ability to introduce an ethynyl (B1212043) group, which can subsequently be hydrated to the desired formyl group.
A plausible synthetic route would commence with a di-halogenated dimethoxybenzoate precursor, such as methyl 2-iodo-4,6-dimethoxybenzoate. The higher reactivity of the iodide compared to a bromide or chloride at the same position allows for selective coupling. wikipedia.org The Sonogashira reaction is typically conducted under mild, basic conditions, often at room temperature, which is advantageous for preserving the ester and methoxy functionalities of the substrate. wikipedia.org The reaction involves a palladium(0) catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org
The general mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne. wikipedia.org While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed that are less stringent. organic-chemistry.org Copper-free Sonogashira variants have also emerged to prevent the undesired homocoupling of alkynes (Glaser coupling). libretexts.org
The resulting methyl 2-ethynyl-4,6-dimethoxybenzoate can then be hydrated to the target aldehyde. This transformation can be achieved through various methods, such as acid-catalyzed hydration (e.g., using aqueous sulfuric acid with a mercury catalyst) or, more preferably, through greener, metal-free hydroamination/hydrolysis sequences.
| Reactant 1 | Reactant 2 | Catalyst System | Key Reaction Type | Intermediate Product |
|---|---|---|---|---|
| Methyl 2-iodo-4,6-dimethoxybenzoate | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Sonogashira Coupling | Methyl 2-((trimethylsilyl)ethynyl)-4,6-dimethoxybenzoate |
| Methyl 2-((trimethylsilyl)ethynyl)-4,6-dimethoxybenzoate | K₂CO₃, MeOH | - | Desilylation | Methyl 2-ethynyl-4,6-dimethoxybenzoate |
| Methyl 2-ethynyl-4,6-dimethoxybenzoate | H₂O, H₂SO₄, HgSO₄ | - | Hydration (Oxymercuration-demercuration) | This compound |
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has surfaced as a powerful, metal-free alternative for various transformations, including the introduction of aldehyde functionalities. A conceptually novel strategy for the formylation of aryl boronic acids has been developed, which could be adapted for the synthesis of this compound. researchgate.net
This method engineers new reactivity into the Petasis reaction, which typically involves the reaction of an aryl boronic acid, an amine, and a glyoxylic acid to form an α-amino acid. researchgate.net By using specific organocatalysts, such as N-alkylaniline derivatives (e.g., tetrahydroquinoline or indoline), the reaction can be diverted to produce an aldehyde instead. researchgate.net The process is operationally simple, often proceeding under ambient conditions, and is environmentally benign, with carbon dioxide and boric acid as the primary byproducts. researchgate.net
To apply this to the synthesis of the target molecule, a precursor, methyl 2-boronyl-4,6-dimethoxybenzoate, would be required. This boronic acid derivative could potentially be synthesized from the corresponding aryl halide via a palladium-catalyzed borylation reaction. The subsequent organocatalytic formylation would then proceed by mixing the boronic acid with glyoxylic acid and a catalytic amount of an amine catalyst. researchgate.net This approach avoids the use of transition metals in the formylation step, which can be advantageous in terms of cost and product purity.
| Starting Material | Reagents | Catalyst | Key Transformation | Product |
|---|---|---|---|---|
| Methyl 2-iodo-4,6-dimethoxybenzoate | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Miyaura Borylation | Methyl 4,6-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| Methyl 4,6-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Glyoxylic acid | Tetrahydroquinoline | Organocatalytic Formylation | This compound |
Considerations for Scalable Laboratory Synthesis
Transitioning a synthetic route from a small-scale laboratory setting to a larger, scalable process introduces a new set of challenges that must be addressed to ensure efficiency, safety, and reproducibility.
For the synthesis of this compound, several factors are critical. In the case of the Sonogashira coupling approach, the use of palladium catalysts, while effective, can present issues with cost and removal from the final product, which is particularly important in pharmaceutical applications. The use of heterogeneous catalysts or specialized purification techniques may be necessary to reduce palladium contamination to acceptable levels.
The purification of the final aldehyde product is a significant consideration. Aromatic aldehydes can be prone to oxidation to the corresponding carboxylic acids, especially when exposed to air over long periods. Therefore, purification methods must be efficient and should ideally be performed under an inert atmosphere. Traditional methods like column chromatography can be cumbersome and costly on a large scale. nih.gov An alternative is the use of a bisulfite extraction protocol, which relies on the reversible formation of a charged bisulfite adduct with the aldehyde. nih.govacs.org This allows for the separation of the aldehyde from non-reactive organic impurities by liquid-liquid extraction. nih.govacs.org The aldehyde can then be regenerated from the aqueous layer by treatment with an acid or base. Distillation under reduced pressure is another viable option for purifying aldehydes, especially for removing non-volatile impurities. google.com
Reaction conditions must also be carefully controlled on a larger scale. Exothermic reactions, for instance, require efficient heat management to prevent runaway reactions. The use of flow chemistry reactors can offer significant advantages in this regard, providing better control over reaction parameters and improving safety.
Finally, the choice of solvents and reagents should be guided by principles of green chemistry. Whenever possible, less toxic and more environmentally benign alternatives should be employed. The organocatalytic approach, for example, is inherently greener than many transition metal-catalyzed processes due to the absence of heavy metals.
Comprehensive Analysis of Chemical Reactivity and Derivatization of Methyl 2 Formyl 4,6 Dimethoxybenzoate
Reactivity of the Aldehyde Moiety
The aldehyde group is a key site for a variety of chemical reactions, making it a versatile handle for the synthesis of more complex molecules. Its reactivity is influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing methyl ester on the benzene (B151609) ring.
Nucleophilic Addition Reactions to the Formyl Group
The polarized carbon-oxygen double bond of the formyl group is highly susceptible to attack by nucleophiles. This fundamental reaction class allows for the conversion of the aldehyde into a wide range of other functional groups.
Hydride Reductions to Corresponding Alcohols
The reduction of the aldehyde functionality in methyl 2-formyl-4,6-dimethoxybenzoate to a primary alcohol, yielding methyl 2-(hydroxymethyl)-4,6-dimethoxybenzoate, can be achieved using various hydride-based reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). While both are effective, sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature. Lithium aluminium hydride is a more powerful reducing agent and would also reduce the ester group if not used under carefully controlled conditions, usually at low temperatures in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Table 1: Common Hydride Reagents for Aldehyde Reduction
| Reagent | Formula | Typical Solvents | Selectivity |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Reduces aldehydes and ketones |
Organometallic Additions (e.g., Grignard, Organolithium Reagents)
The addition of organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), to the formyl group is a powerful method for forming carbon-carbon bonds and generating secondary alcohols. google.com The reaction involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon. Subsequent workup with an aqueous acid solution protonates the resulting alkoxide to afford the secondary alcohol. google.com For instance, the reaction of this compound with methylmagnesium bromide would yield methyl 2-(1-hydroxyethyl)-4,6-dimethoxybenzoate. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.
Table 2: Examples of Organometallic Additions to Aldehydes
| Organometallic Reagent | General Formula | Product Type |
|---|---|---|
| Grignard Reagent | RMgX | Secondary Alcohol |
Condensation Reactions
Condensation reactions of the aldehyde group provide access to a diverse array of derivatives, including compounds with carbon-nitrogen and carbon-carbon double bonds.
Imine and Oxime Formation for Further Transformation
Aldehydes readily react with primary amines to form imines (also known as Schiff bases) and with hydroxylamine (B1172632) to form oximes. masterorganicchemistry.combham.ac.uk These reactions are typically acid-catalyzed and involve the initial nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of imines and oximes from this compound would introduce a C=N double bond, which can serve as a precursor for further synthetic transformations, such as reduction to amines or rearrangement reactions. For example, the reaction with hydroxylamine (NH₂OH) would yield methyl 2-((hydroxyimino)methyl)-4,6-dimethoxybenzoate. nih.gov
Knoevenagel and Wittig Reactions
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a weak base. researchgate.net For this compound, this reaction can be used to synthesize various substituted alkenes. For example, condensation with malononitrile (B47326) in the presence of a catalyst like piperidine (B6355638) or urea (B33335) would lead to the formation of a new carbon-carbon double bond. masterorganicchemistry.com
The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). bham.ac.ukresearchgate.net This reaction is highly versatile and allows for the formation of a double bond at a specific position with good stereochemical control in many cases. researchgate.net The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would convert the formyl group into a vinyl group, yielding methyl 4,6-dimethoxy-2-vinylbenzoate. The nature of the substituents on the phosphorus ylide can be varied to introduce a wide range of different alkene functionalities. bham.ac.ukresearchgate.net
Table 3: Key Condensation Reactions of the Aldehyde Moiety
| Reaction Name | Reactant | Product Functional Group |
|---|---|---|
| Imine Formation | Primary Amine (R-NH₂) | Imine (C=N-R) |
| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime (C=N-OH) |
| Knoevenagel Condensation | Active Methylene Compound | Substituted Alkene |
Oxidation of the Aldehyde to Carboxylic Acid
The formyl group (-CHO) at the C2 position of this compound is susceptible to oxidation to yield the corresponding carboxylic acid, resulting in the formation of 2-methoxycarbonyl-3,5-dimethoxybenzoic acid. This transformation is a common step in organic synthesis to introduce an additional acidic functionality or to modify the electronic properties of the molecule.
A variety of oxidizing agents can be employed for this purpose. Standard reagents for aldehyde oxidation, such as potassium permanganate (B83412) (KMnO₄) in alkaline conditions or Jones reagent (CrO₃ in sulfuric acid and acetone), are effective. However, milder and more selective methods are often preferred to avoid potential side reactions, such as the hydrolysis of the methyl ester or oxidative cleavage of the methoxy groups. Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an appropriate organic solvent can provide the desired carboxylic acid with higher selectivity. Another effective method involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of a phosphate (B84403) buffer and a chlorine scavenger like 2-methyl-2-butene.
Table 1: Representative Conditions for Aldehyde Oxidation
| Oxidizing Agent | Solvent / Conditions | Product | Notes |
| Potassium Permanganate (KMnO₄) | aq. NaOH, heat | 2-Methoxycarbonyl-3,5-dimethoxybenzoic Acid, sodium salt | Strong oxidant; risk of ester saponification. |
| Pyridinium Dichromate (PDC) | Dimethylformamide (DMF) | 2-Methoxycarbonyl-3,5-dimethoxybenzoic Acid | Milder conditions, less risk of side reactions. |
| Sodium Chlorite (NaClO₂) | t-BuOH / H₂O, NaH₂PO₄, 2-methyl-2-butene | 2-Methoxycarbonyl-3,5-dimethoxybenzoic Acid | Highly selective for aldehydes, works under mild, near-neutral pH. |
Transformations Involving the Methyl Ester Group
The methyl ester functionality (-COOCH₃) is a versatile handle for further derivatization, allowing for the introduction of different alkyl groups, amides, or hydrazides through reactions like saponification, transesterification, amidation, and hydrazinolysis.
Saponification and Transesterification
Saponification, the hydrolysis of the methyl ester under basic conditions, converts this compound into its corresponding carboxylate salt. Subsequent acidification yields the carboxylic acid, 2-formyl-4,6-dimethoxybenzoic acid. This reaction is typically carried out using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solvent. The rate of saponification is influenced by the other substituents on the ring; the electron-withdrawing formyl group tends to accelerate the reaction, while the electron-donating methoxy groups may slightly retard it. Studies on substituted methyl benzoates have shown that high temperatures (200-300 °C) in aqueous solutions can drive the hydrolysis to completion, even for sterically hindered esters. psu.edursc.org
Transesterification involves the exchange of the methyl group of the ester with a different alkyl group from an alcohol, typically catalyzed by an acid or a base. For example, reacting the compound with ethanol in the presence of an acid catalyst like sulfuric acid would yield Ethyl 2-formyl-4,6-dimethoxybenzoate.
Table 2: Conditions for Methyl Ester Transformations
| Reaction | Reagents | Solvent | Product |
| Saponification | Sodium Hydroxide (NaOH) | Water / Methanol, Reflux | Sodium 2-formyl-4,6-dimethoxybenzoate |
| Transesterification | Ethanol, cat. H₂SO₄ | Ethanol, Reflux | Ethyl 2-formyl-4,6-dimethoxybenzoate |
Amidation and Hydrazide Formation
The methyl ester can be converted into an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, often requires elevated temperatures or catalytic activation to proceed at a reasonable rate. The product would be 2-formyl-4,6-dimethoxybenzamide or its N-substituted derivatives.
Similarly, reaction with hydrazine (B178648) (N₂H₄) or hydrazine hydrate (B1144303) results in the formation of 2-formyl-4,6-dimethoxybenzohydrazide. This transformation is typically achieved by refluxing the methyl ester with hydrazine hydrate in a solvent like methanol or ethanol. Research on the closely related isomer, Methyl 2-formyl-3,5-dimethoxybenzoate, has demonstrated its use in preparing hydrazide derivatives, indicating this reaction proceeds effectively on this type of substrate. sigmaaldrich.com These hydrazides are valuable intermediates for synthesizing more complex heterocyclic compounds like hydrazones. nih.gov
Table 3: Synthesis of Amide and Hydrazide Derivatives
| Reaction | Reagent | Solvent | Product |
| Amidation | Ammonia | Methanol, sealed tube, heat | 2-Formyl-4,6-dimethoxybenzamide |
| Hydrazide Formation | Hydrazine Hydrate (H₂NNH₂·H₂O) | Methanol, Reflux | 2-Formyl-4,6-dimethoxybenzohydrazide |
Reactions on the Aromatic Ring System
The reactivity of the benzene ring towards substitution is governed by the directing and activating/deactivating effects of the existing substituents. The two methoxy groups are strongly activating and ortho, para-directing, while the formyl and methyl ester groups are deactivating and meta-directing.
Electrophilic Aromatic Substitution Beyond Formylation
The sole unsubstituted position on the aromatic ring is C5. The directing effects of all four substituents converge on this position. The methoxy groups at C4 and C6 strongly activate the C5 position (ortho to the C4-methoxy and para to the C6-methoxy). The deactivating formyl (at C2) and ester (at C1) groups direct incoming electrophiles to their meta position, which is also C5. Therefore, electrophilic aromatic substitution is expected to occur selectively at the C5 position.
Reactions such as nitration (using a mixture of nitric and sulfuric acid) or halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst) would introduce a nitro or halo group at C5. The strongly activated nature of the ring due to the two methoxy groups suggests that these reactions could proceed under relatively mild conditions. However, the presence of two deactivating groups provides some moderation to the ring's reactivity.
Table 4: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Product |
| Nitration | HNO₃, H₂SO₄ | Methyl 2-formyl-4,6-dimethoxy-5-nitrobenzoate |
| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-2-formyl-4,6-dimethoxybenzoate |
| Chlorination | Cl₂, AlCl₃ | Methyl 5-chloro-2-formyl-4,6-dimethoxybenzoate |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SₙAr) is generally not feasible on the parent this compound molecule. This reaction requires two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups (typically nitro groups) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nih.gov
For an SₙAr reaction to occur on this system, the molecule would first need to be modified via electrophilic substitution, as described in the previous section. For instance, if this compound were first halogenated at C5 to produce Methyl 5-bromo-2-formyl-4,6-dimethoxybenzoate, and then nitrated, a nitro group could potentially be introduced. If a nitro group were positioned at C3 (a hypothetical, difficult synthesis), it would be ortho to the bromo- leaving group at C5, activating it for substitution by a nucleophile like an alkoxide or an amine. The feasibility and regioselectivity of such a nitration step would, however, be complex. The existence of related fluoro-substituted aromatic compounds suggests that derivatives suitable for SₙAr can be prepared. aaronchem.com
Side-Chain Functionalization
The primary site for side-chain functionalization on this compound is the C-2 formyl group. The aldehyde functionality is highly susceptible to a wide array of chemical transformations, allowing for the extension of the carbon skeleton and the introduction of new functional groups.
The reactivity of the formyl group is classic and includes, but is not limited to, oxidation to a carboxylic acid, reduction to a primary alcohol, and participation in various C-C bond-forming reactions. For instance, reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) condensations can be employed to introduce alkenyl and β-hydroxycarbonyl moieties, respectively.
While the user prompt mentioned bromomethylation, it is important to clarify that this reaction typically targets a methyl group directly attached to the aromatic ring. In the case of this compound, the C-2 position bears a formyl group, not a methyl group. Therefore, direct bromomethylation at C-2 is not a feasible pathway. Functionalization occurs via reactions of the aldehyde, which can then be followed by subsequent transformations. For example, reduction of the formyl group to a hydroxymethyl group would create a benzylic alcohol, which could then be converted to a bromomethyl derivative.
Detailed research findings on the specific side-chain functionalization of this exact molecule are not extensively documented in readily available literature, but the reactivity can be inferred from the well-established chemistry of aromatic aldehydes.
Cyclization and Heterocycle Formation
The ortho-positioning of the formyl and methyl ester groups makes this compound an exceptional substrate for cyclization reactions, leading to the formation of various fused heterocyclic systems.
The adjacent formyl and ester groups can participate in intramolecular reactions to form a new ring. For example, under reductive amination conditions, reaction with a primary amine can lead to the formation of an intermediate imine. This imine can then be reduced, and subsequent intramolecular amidation between the newly formed secondary amine and the methyl ester would yield a lactam (a cyclic amide). Theoretical studies on related phosphanylidenecarbenes have explored intramolecular C-H insertion to form cyclized products, demonstrating the favorability of such ring-forming processes. nih.gov
This compound is a key starting material for synthesizing isoindolinones, which are core structures in many natural products and pharmaceutically active molecules. nih.govrsc.org The general strategy involves a reaction that functionalizes the formyl group and introduces a nitrogen-containing moiety, which then cyclizes with the methyl ester.
One powerful method is the use of multicomponent reactions (MCRs). nih.gov For example, an Ugi-type MCR involving methyl 2-formylbenzoate (B1231588) (a related, non-dimethoxylated analogue), an amine, an isocyanide, and a carboxylic acid can generate complex intermediates that, upon intramolecular amidation, yield isoindolin-1-one (B1195906) derivatives. nih.gov This approach allows for the rapid assembly of diverse molecular scaffolds from simple starting materials in a one-pot procedure. nih.gov
The synthesis of N-substituted isoindolinones can also be achieved through reductive C-N coupling and subsequent intramolecular amidation of 2-carboxybenzaldehydes with amines. organic-chemistry.org Although this starts from a carboxylic acid instead of a methyl ester, the principle of using the two ortho functionalities to construct the heterocyclic ring is the same. The reaction of this compound with amines in the presence of a reducing agent would furnish an intermediate amino ester, which is primed for cyclization to the corresponding dimethoxy-substituted isoindolinone.
Table 1: Selected Synthetic Routes to Isoindolinone Scaffolds This table presents generalized reactions for isoindolinone synthesis, for which this compound is a suitable starting material or can be converted to a suitable precursor.
| Reaction Type | Key Reagents | Intermediate Type | Product Class | Reference |
|---|---|---|---|---|
| Reductive Amination / Amidation | Primary Amine, Reducing Agent (e.g., NaBH3CN) | Amino ester | N-Substituted Isoindolinone | organic-chemistry.org |
| Ugi-type Multicomponent Reaction (MCR) | Amine, Isocyanide, Carboxylic Acid | Complex Ugi adduct | Substituted Isoindolin-1-one | nih.gov |
Stereochemical Control in Derivatization
Achieving stereochemical control in the derivatization of this compound is crucial when synthesizing chiral molecules, particularly those with biological activity. The prochiral formyl group is the primary handle for introducing stereocenters.
For instance, the reduction of the formyl group to a primary alcohol does not create a chiral center. However, if the formyl group participates in reactions that form a new stereocenter, such as a Grignard reaction or a Henry (nitroaldol) reaction, the product will be a racemic mixture unless a chiral catalyst or auxiliary is used.
Asymmetric synthesis strategies can be employed to control the stereochemical outcome. These can include:
Use of Chiral Reducing Agents: Employing chiral boranes or catalysts (e.g., CBS catalyst) for the reduction of the formyl group in the presence of other functionalities that might create a prochiral ketone down the synthetic pathway.
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule to direct the stereochemical course of a subsequent reaction, followed by its removal.
Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other in C-C bond-forming reactions involving the aldehyde.
While specific examples of stereocontrolled derivatization starting directly from this compound are not prominent in the searched literature, the principles of asymmetric synthesis are directly applicable. The synthesis of complex natural products often relies on such controlled transformations of substituted benzaldehydes.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Formyl 4,6 Dimethoxybenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants
Proton NMR (¹H NMR) spectroscopy provides critical insights into the number of different types of protons in a molecule and their neighboring environments. In a typical ¹H NMR spectrum of a benzoate (B1203000) derivative, the chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic effects of the substituents on the aromatic ring. rsc.org For instance, in related benzoate compounds, aromatic protons typically appear in the region of 7.0-8.5 ppm. The formyl proton (-CHO) is highly deshielded and would be expected to resonate at a significantly downfield chemical shift, generally between 9.5 and 10.5 ppm. The protons of the two methoxy (B1213986) groups (-OCH₃) would appear as sharp singlets, likely at distinct chemical shifts due to their different positions on the aromatic ring, typically in the range of 3.8-4.0 ppm. The methyl ester protons (-COOCH₃) would also present as a singlet, usually found between 3.7 and 3.9 ppm.
Spin-spin coupling between adjacent non-equivalent protons provides further structural information through the analysis of splitting patterns and coupling constants (J), measured in Hertz (Hz). In the case of Methyl 2-formyl-4,6-dimethoxybenzoate, the two aromatic protons would likely exhibit a meta-coupling, appearing as doublets with a small J value (typically 2-3 Hz), confirming their 1,3-relationship on the benzene (B151609) ring.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CHO | 9.5 - 10.5 | Singlet | - |
| Ar-H | 6.5 - 7.5 | Doublet | 2 - 3 |
| Ar-H | 6.5 - 7.5 | Doublet | 2 - 3 |
| OCH₃ (C4) | 3.8 - 4.0 | Singlet | - |
| OCH₃ (C6) | 3.8 - 4.0 | Singlet | - |
| COOCH₃ | 3.7 - 3.9 | Singlet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and electronic environment.
For this compound, the carbonyl carbon of the formyl group is expected to be the most downfield signal, typically in the range of 190-200 ppm. The ester carbonyl carbon would resonate at a slightly more upfield position, generally between 165-175 ppm. The aromatic carbons attached to the electron-donating methoxy groups would be shielded and appear at higher field, while the carbons ortho and para to the formyl and ester groups would be deshielded. The carbons of the methoxy and methyl ester groups would have characteristic signals in the upfield region of the spectrum, typically between 50-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CHO | 190 - 200 |
| COOCH₃ | 165 - 175 |
| Aromatic C-O | 155 - 165 |
| Aromatic C-H | 90 - 110 |
| Aromatic C-C | 110 - 140 |
| OCH₃ | 55 - 60 |
| COOCH₃ | 50 - 55 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy) : A COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, a cross-peak between the two aromatic protons would definitively confirm their meta-relationship.
HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique would allow for the direct assignment of each aromatic proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the formyl proton to the adjacent aromatic carbons, and from the methyl ester protons to the ester carbonyl carbon, would be expected.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. The calculated exact mass for this compound (C₁₁H₁₂O₅) is 224.0685 g/mol . An experimental HRMS measurement yielding a value very close to this would confirm the molecular formula of the compound. For instance, HRMS data for a derivative, Benzoic acid, 2-formyl-4,6-dimethoxy-, 8,8-dimethoxyoct-2-yl ester, has been reported, demonstrating the utility of this technique in characterizing related structures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is commonly used to determine the purity of a sample and to identify its components. In a GC-MS analysis of a sample of this compound, the gas chromatogram would ideally show a single major peak, indicating a high degree of purity. The mass spectrum corresponding to this peak would exhibit a molecular ion peak (M⁺) and a characteristic fragmentation pattern that could be used to confirm the structure of the compound. While specific GC-MS data for this compound is not widely published, general procedures for the GC-MS analysis of similar organic compounds are well-established. rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS) for Polar Derivatives
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile compounds, making it an invaluable tool for studying derivatives of this compound. In ESI-MS, the analyte is ionized from a solution, which typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺) in the positive ion mode, or deprotonated molecules [M-H]⁻ in the negative ion mode. The resulting mass spectrum provides the molecular weight of the derivative with high accuracy.
Further structural information is obtained through tandem mass spectrometry (MS/MS), where a specific ion (e.g., the protonated molecule) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern offers a wealth of information about the molecule's structure. For derivatives of this compound, characteristic fragmentation pathways can be predicted based on the functional groups present.
Common fragmentation patterns for aromatic aldehydes and esters include the loss of small neutral molecules or radicals. researchgate.netlibretexts.orgmiamioh.edu For instance, the cleavage of bonds adjacent to the carbonyl group is a common fragmentation pathway for aldehydes, which can lead to the loss of a hydrogen radical (M-1) or the formyl group (M-29). researchgate.netdocbrown.info In the case of esters, fragmentation can involve the loss of the alkoxy group (-OR). libretexts.org For methoxy-substituted compounds, the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy group can also be observed. nih.gov
The fragmentation of polar derivatives of this compound in ESI-MS/MS would likely involve a combination of these pathways, providing key insights into the nature and position of the substituents. The study of these fragmentation reactions is crucial for the unambiguous identification and structural elucidation of novel derivatives. rsc.org
Table 1: Predicted ESI-MS Fragmentation of a Hypothetical Hydroxylated Derivative of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| [M+H]⁺ | M+H - 1 | H• | Loss of a hydrogen radical |
| [M+H]⁺ | M+H - 18 | H₂O | Loss of a water molecule from a hydroxyl group |
| [M+H]⁺ | M+H - 29 | CHO• | Loss of the formyl radical |
| [M+H]⁺ | M+H - 31 | CH₃O• | Loss of a methoxy radical |
| [M+H]⁺ | M+H - 59 | COOCH₃• | Loss of the methyl ester radical |
This table is predictive and based on general fragmentation principles for similar compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Fourier-Transform Infrared (FTIR) Spectroscopy for Carbonyl and Methoxy Vibrations
Fourier-Transform Infrared (FTIR) spectroscopy provides a detailed fingerprint of a molecule. For this compound, the FTIR spectrum is dominated by characteristic absorptions arising from its carbonyl and methoxy groups.
The carbonyl (C=O) stretching vibrations are particularly informative. The molecule contains two carbonyl groups: an aldehyde and an ester. Aromatic aldehydes typically show a strong C=O stretching absorption in the range of 1710-1685 cm⁻¹. orgchemboulder.comlibretexts.org The conjugation of the aldehyde to the aromatic ring lowers the absorption frequency compared to saturated aldehydes. orgchemboulder.comlibretexts.org Aromatic esters exhibit a strong C=O stretching band between 1730 and 1715 cm⁻¹. spectroscopyonline.comorgchemboulder.com
The methoxy groups (-OCH₃) also give rise to characteristic vibrations. The C-O stretching of aryl ethers is typically observed in the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric). The C-H stretching vibrations of the aromatic ring and the methyl groups of the ester and methoxy substituents are also present. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. docbrown.info A characteristic, albeit sometimes weak, pair of absorptions for the aldehydic C-H stretch can be found around 2850 and 2750 cm⁻¹. nih.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C=O | Stretch | ~1700 docbrown.info | Strong |
| Ester C=O | Stretch | ~1725 spectroscopyonline.com | Strong |
| Aromatic C=C | Stretch | ~1600, ~1470 | Medium-Weak |
| Methoxy C-O | Asymmetric Stretch | ~1250 | Strong |
| Methoxy C-O | Symmetric Stretch | ~1050 | Strong |
| Ester C-O | Stretch | ~1300-1100 orgchemboulder.com | Strong |
| Aromatic C-H | Stretch | >3000 | Medium-Weak |
| Aldehydic C-H | Stretch | ~2850, ~2750 nih.gov | Weak-Medium |
| Methyl C-H | Stretch | <3000 | Medium |
This table is based on typical values for similar aromatic aldehydes and esters.
Attenuated Total Reflectance (ATR-IR) and Vapor Phase IR Analysis
Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR that allows for the analysis of solid and liquid samples with minimal preparation. acs.org The IR beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample placed in contact with the crystal. orgchemboulder.com This makes ATR-IR particularly useful for obtaining high-quality spectra of solid derivatives of this compound. The resulting spectra are generally comparable to those obtained by traditional transmission methods. researchgate.net
Vapor phase IR spectroscopy involves analyzing the sample in the gaseous state. This can provide valuable information as intermolecular interactions, such as hydrogen bonding, which are present in the liquid or solid state, are minimized in the gas phase. researchgate.net This can lead to sharper absorption bands and slight shifts in their positions. For example, the C=O stretching frequency in the gas phase is typically higher than in the condensed phase due to the absence of intermolecular forces that can weaken the bond. researchgate.net Comparing the vapor phase and condensed phase IR spectra can therefore provide insights into the nature and strength of intermolecular interactions in the solid or liquid state.
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The way molecules pack in a crystal lattice is determined by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. ias.ac.innsf.govrsc.org For this compound, the presence of the formyl group introduces the possibility of C-H···O hydrogen bonds, where the aldehydic hydrogen acts as a hydrogen bond donor and an oxygen atom (from a carbonyl or methoxy group of a neighboring molecule) acts as an acceptor. rsc.org While weaker than conventional O-H···O or N-H···O hydrogen bonds, these interactions can play a significant role in dictating the crystal packing arrangement. nih.govnih.gov
In the crystal structures of related dimethoxybenzene derivatives, C-H···O hydrogen bonds and π-π stacking interactions between aromatic rings are often observed to stabilize the crystal lattice. nih.gov The analysis of the crystal packing of this compound would reveal how these various intermolecular forces work in concert to build the three-dimensional solid-state architecture. The study of these non-covalent interactions is crucial for understanding the physical properties of the crystalline material. mdpi.com
Hyphenated Techniques for Comprehensive Characterization
The unequivocal structural confirmation and purity assessment of this compound and its derivatives necessitate the use of hyphenated analytical techniques. These powerful methods combine a separation technique, such as gas chromatography (GC) or liquid chromatography (LC), with a spectroscopic detection method, most commonly mass spectrometry (MS). This combination allows for the separation of complex mixtures and the subsequent detailed structural analysis of each component.
GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint.
For a compound with a structure similar to our target, such as the methyl ester of 3,6-dichloro-2-methoxybenzoic acid, analysis on a low-polarity stationary phase like a TraceGOLD TG-5MS column results in excellent peak shape and resolution. gcms.cz The analysis can be performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting ions characteristic of the molecule. gcms.cz
Anticipated GC-MS Parameters and Fragmentation Profile:
Based on the structure of this compound and general fragmentation patterns of aromatic aldehydes and esters, a hypothetical set of GC-MS parameters and the expected major mass fragments are presented below. libretexts.org The molecular weight of the compound is 224.2 g/mol .
| Parameter | Value |
| GC Column | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM) |
Predicted Mass Fragmentation of this compound:
The fragmentation of this compound in an EI-MS source is expected to proceed through several characteristic pathways for aromatic esters and aldehydes. libretexts.orglibretexts.org The molecular ion peak ([M]⁺) would be observed at m/z 224. Subsequent fragmentations would likely involve the loss of the methoxy group from the ester, the methyl group, and the formyl group.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Fragmentation Pathway |
| 224 | Molecular Ion | [C₁₁H₁₂O₅]⁺ | - |
| 209 | [M - CH₃]⁺ | [C₁₀H₉O₅]⁺ | Loss of a methyl radical from a methoxy group |
| 195 | [M - CHO]⁺ | [C₁₀H₁₁O₄]⁺ | Loss of the formyl radical |
| 193 | [M - OCH₃]⁺ | [C₁₀H₉O₄]⁺ | Loss of the methoxy radical from the ester |
| 165 | [M - OCH₃ - CO]⁺ | [C₉H₉O₃]⁺ | Subsequent loss of carbon monoxide from the m/z 193 fragment |
For less volatile derivatives or for analyses requiring higher sensitivity in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. LC separates the components in the liquid phase, making it suitable for a wider range of compounds. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information through collision-induced dissociation (CID) of a selected precursor ion.
The development of an LC-MS/MS method involves the careful selection of chromatographic conditions and mass spectrometric parameters to achieve optimal separation and detection. For substituted phenolic compounds, reversed-phase chromatography is often employed with a C8 or C18 column. nih.govresearchgate.net
Hypothetical LC-MS/MS Parameters for Analysis:
The following table outlines plausible LC-MS/MS conditions for the analysis of this compound, using electrospray ionization (ESI), which is common for this class of compounds.
| Parameter | Value |
| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions for this compound:
In an MRM experiment, a specific precursor ion (in this case, the protonated molecule [M+H]⁺ at m/z 225) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This highly selective process allows for accurate quantification even in complex mixtures.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation | Collision Energy (eV) (Hypothetical) |
| 225 | 193 | Loss of methanol (B129727) (CH₃OH) | 15 |
| 225 | 165 | Loss of methanol and carbon monoxide (CH₃OH + CO) | 25 |
| 225 | 149 | Loss of methanol and carbon dioxide and a methyl radical (CH₃OH + CO₂ + CH₃) | 30 |
The combination of these hyphenated techniques provides a comprehensive characterization of this compound. GC-MS offers robust identification based on retention time and a standardized fragmentation library, while LC-MS/MS provides high sensitivity and selectivity for quantification and structural confirmation in various sample types.
Computational and Theoretical Investigations of Methyl 2 Formyl 4,6 Dimethoxybenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and potential reactivity of molecules. However, specific data for Methyl 2-formyl-4,6-dimethoxybenzoate is not available.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties, which are invaluable for the experimental identification and characterization of a compound. For this compound, theoretical calculations could predict its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies. These predicted spectra could then be compared with experimental data to confirm the compound's structure. However, no such predictive studies for this compound are currently available in the scientific literature.
Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energies and shapes of these orbitals indicate where a molecule is likely to act as a nucleophile or an electrophile. An FMO analysis for this compound would offer insights into its potential reaction pathways and its interactions with other reagents. As of now, this analysis has not been reported.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, including their conformational preferences and the mechanisms of their reactions.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. A potential energy surface (PES) maps these energies, revealing the most stable conformers and the energy barriers between them. For a flexible molecule like this compound, with its rotatable methoxy (B1213986) and formyl groups, a conformational analysis would be crucial for understanding its behavior in different environments. This information is not currently available.
Reaction Mechanism Elucidation via Transition State Calculations
Computational chemistry is frequently used to elucidate the step-by-step process of a chemical reaction. By calculating the energies of reactants, products, and the transition states that connect them, researchers can determine the most likely reaction pathway and the activation energy required. Such studies for reactions involving this compound would provide a detailed understanding of its chemical transformations. However, no such mechanistic studies have been published.
Computational Studies of Intermolecular Interactions relevant to Crystal Packing or Reactivity
While specific crystallographic and computational studies on this compound are not extensively documented in publicly available literature, the intermolecular interactions governing its crystal packing and influencing its reactivity can be inferred from computational analyses of structurally related compounds, such as multi-substituted benzaldehyde (B42025) and dimethoxybenzene derivatives. rsc.orgnih.govnih.gov Computational chemistry provides powerful tools to predict and analyze these non-covalent interactions, which are crucial for understanding the solid-state properties and chemical behavior of the molecule.
The primary intermolecular interactions expected to be significant in the crystal lattice of this compound include weak C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking. rsc.org The presence of multiple oxygen atoms in the formyl, methoxy, and methyl ester groups makes them effective hydrogen bond acceptors. These can interact with hydrogen atoms from the aromatic ring and methyl groups of neighboring molecules, creating a network of weak hydrogen bonds that contribute to the stability of the crystal structure.
Density Functional Theory (DFT) calculations are another cornerstone of computational analysis, used to determine the lattice energy of the crystal structure. rsc.org By calculating the total electronic energy of the crystal, DFT can provide insights into the thermodynamic stability of the solid state. These calculations can also be used to optimize the molecular geometry and predict various electronic properties, such as the molecular electrostatic potential (MEP), which highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. nih.govacs.org
The interplay of these various intermolecular forces, as elucidated by computational methods, dictates the supramolecular assembly of the molecules in the solid state. The specific arrangement of the formyl, methoxy, and methyl ester groups on the benzene (B151609) ring will influence the geometry of the π–π stacking interactions and the formation of specific hydrogen bonding motifs, ultimately determining the crystal's density, melting point, and solubility.
Table 1: Predicted Intermolecular Interactions in this compound and Computational Tools for Their Analysis
| Interaction Type | Description | Relevant Functional Groups | Computational Analysis Method |
| C–H⋯O Hydrogen Bonds | Weak hydrogen bonds where a carbon-bound hydrogen acts as the donor and an oxygen atom as the acceptor. | Formyl, Methoxy, Methyl Ester | Hirshfeld Surface Analysis, DFT |
| C–H⋯π Interactions | Interactions between a C-H bond and the π-electron system of the aromatic ring. | Aromatic Ring, Methyl Groups | Hirshfeld Surface Analysis |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzene Ring | Hirshfeld Surface Analysis, DFT |
| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. | Entire Molecule | DFT (for lattice energy) |
In Silico Approaches to Synthetic Design
The synthesis of a multifunctional aromatic compound like this compound can be strategically planned and optimized using a variety of in silico tools. These computational approaches are revolutionizing organic synthesis by enabling chemists to explore synthetic routes, predict reaction outcomes, and refine reaction conditions before embarking on laboratory work.
A significant challenge in organic synthesis is predicting the outcome of a reaction, including the major product, potential side products, and the regioselectivity of reactions on substituted aromatic rings. Computational models are being developed to address this challenge. nih.govchemrxiv.org
For electrophilic aromatic substitution reactions, which would be crucial for synthesizing the substituted benzene ring of this compound, computational methods can predict the most likely position of substitution. nih.govchemrxiv.orgnih.gov These predictions are often based on calculating the electron density at different positions on the aromatic ring, with more electron-rich positions being more susceptible to electrophilic attack. Methods like RegioSQM use semi-empirical calculations to determine the proton affinity of aromatic C-H bonds, which correlates with the site of electrophilic attack. nih.govchemrxiv.org
Machine learning models, trained on large datasets of chemical reactions, are also becoming increasingly adept at predicting reaction outcomes. chemrxiv.org These models can learn complex patterns in reactivity that are not easily captured by simple electronic or steric rules. By inputting the structures of the reactants and reagents, these models can predict the structure of the major product with a high degree of accuracy. This predictive capability is invaluable for designing efficient syntheses and avoiding unnecessary experimentation.
Table 2: In Silico Tools for the Synthetic Design of this compound
| In Silico Tool Category | Application to Synthesis | Examples of Software/Methods |
| Retrosynthesis Software | Proposing multi-step synthetic pathways from simple precursors. | SYNTHIA™, IBM RXN, Chematica |
| Reaction Outcome Prediction | Predicting the major product and potential byproducts of a given reaction. | Machine Learning Models (e.g., Transformer-based), Graph Neural Networks |
| Regioselectivity Prediction | Determining the most likely site of reaction on the aromatic ring. | RegioSQM, DFT-based calculations of electron density, Machine Learning Models (RegioML) |
| Reaction Condition Optimization | Suggesting suitable solvents, catalysts, and temperatures for a reaction. | Machine Learning Models trained on reaction databases |
Synthetic Utility in Complex Molecule Construction and Materials Science
Application as a Strategic Building Block in Total Synthesis
The dense array of functional groups makes Methyl 2-formyl-4,6-dimethoxybenzoate an ideal starting point for the efficient synthesis of complex natural products and their analogs. The aldehyde and ester functionalities serve as handles for carbon-carbon bond formation and cyclization reactions, while the methoxy (B1213986) groups act as protected phenols, characteristic of many biologically active compounds.
Resorcylic acid lactones (RALs) are a class of fungal polyketides characterized by a β-resorcylic acid (2,4-dihydroxybenzoic acid) core embedded within a large macrolactone ring. researchgate.netnih.govimjst.org A prominent member of this family is Zearalenone, a mycotoxin with potent estrogenic activity. nih.gov The total synthesis of Zearalenone and its analogues is a significant challenge that requires precise control over the construction of the macrocycle and the stereochemistry of its substituents. aobchem.com
This compound is a synthetic equivalent of a protected β-resorcylic acid derivative. The methoxy groups correspond to the protected phenolic hydroxyls of the natural resorcylic acid core, while the ortho-formyl and methyl ester groups are strategically positioned to serve as anchor points for building the long aliphatic chain required for macrocyclization. The aldehyde group, in particular, is a versatile functional group that can undergo various transformations, such as Wittig reactions or aldol (B89426) condensations, to introduce the side chain, which is then elaborated and ultimately cyclized to form the macrolactone ring characteristic of Zearalenone and its analogues. nih.govaobchem.com
Caramboxin is a neurotoxin first isolated from star fruit (Averrhoa carambola). The synthesis of Caramboxin analogs is of interest for studying its mechanism of action and developing potential therapeutic agents. Research towards the synthesis of Caramboxin analogs has identified intermediates structurally related to this compound as crucial building blocks. researchgate.net
In a synthetic approach to Caramboxin analogs, a Vilsmeier-Haack formylation reaction is employed on a 3,5-dimethoxybenzyl derivative to introduce an aldehyde group ortho to a substituent, followed by oxidation. researchgate.net this compound already possesses this key ortho-formyl-dimethoxy-aromatic ester arrangement, making it a highly valuable and advanced intermediate for the synthesis of various Caramboxin analogs, potentially streamlining the synthetic route. researchgate.net
Scaffold for Novel Organic Frameworks
The reactivity of the functional groups on this compound allows for its use as a scaffold in the creation of diverse and complex organic frameworks, including chiral molecules and fused ring systems.
Isobenzofuranones, also known as phthalides, are a class of lactones found in many biologically active natural products. researchgate.netimjst.org The development of methods for their enantioselective synthesis is an area of active research. researchgate.net General strategies for creating chiral 3-substituted isobenzofuranones often start from 2-formylbenzoic acids (o-phthalaldehydic acids). imjst.org
This compound can be readily hydrolyzed to its corresponding carboxylic acid, 2-formyl-4,6-dimethoxybenzoic acid. This acid can then serve as a substrate in various asymmetric transformations. Enantioselective synthesis of chiral 3-substituted isobenzofuranones has been achieved through several methods, including the use of chiral auxiliaries or chiral reagents that react with the aldehyde functionality to introduce a new stereocenter with high diastereoselectivity. researchgate.net Condensation of the aldehyde with a chiral amine, for instance, can form a chiral intermediate that directs the subsequent nucleophilic attack and lactonization, leading to the formation of an enantiopure isobenzofuranone. researchgate.net
The aldehyde group of this compound is a key functional handle for participating in cascade reactions to build fused polycyclic and heterocyclic systems. Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient pathway to molecular complexity.
For example, o-alkynylbenzaldehydes, which can be derived from precursors like this compound, are known to undergo cascade cyclizations with amino acid derivatives. nih.gov Depending on the reaction conditions and the nature of the amino acid used (e.g., N-acylglycines vs. free amino acids), a divergent synthesis can be achieved, leading to complex frameworks such as indeno[2,1-c]pyran-3-ones or 1-oxazolonylisobenzofurans. nih.gov This demonstrates the potential of the formyl-benzoate scaffold to serve as a linchpin in the construction of diverse and advanced ring systems. Furthermore, formyl-bearing aromatic compounds are widely used as building blocks for a variety of other heterocyclic systems through condensation and cyclization reactions. mdpi.com
Role in the Development of Pharmaceutical Intermediates
The structural motif of a substituted formyl-methoxy-benzoate is found in key intermediates for the synthesis of important pharmaceutical drugs. The efficient and high-yield synthesis of these intermediates is crucial for the industrial production of the final active pharmaceutical ingredient (API).
A notable example is the synthesis of 5-formyl-2-methoxy methyl benzoate (B1203000), a structural isomer of the title compound, which serves as a key intermediate for Eluxadoline, a drug used to treat irritable bowel syndrome. A Chinese patent describes a highly efficient, industrial-scale synthesis of this intermediate. google.com The process involves the formylation of methyl 2-methoxybenzoate (B1232891) using urotropine and methanesulfonic acid, achieving yields as high as 94%. google.com This high-yield process underscores the economic and practical importance of formyl-methoxy-benzoate intermediates in pharmaceutical manufacturing. google.com
Table 1: Industrial Synthesis of a Key Pharmaceutical Intermediate This table details the high-yield synthesis of 5-formyl-2-methoxy methyl benzoate, an isomer of the title compound, as a key intermediate for the drug Eluxadoline.
| Reactant 1 | Reactant 2 | Reagent | Temperature | Time | Yield | Reference |
| Methyl 2-methoxybenzoate | Urotropine | Methanesulfonic acid | 90 °C | 16 hours | 94% | google.com |
Furthermore, derivatives such as methyl 4-amino-5-thiophenyl-2-methoxybenzoate are reported as important intermediates in the synthesis of the antipsychotic drug Amisulpride, highlighting the value of this class of substituted benzoates in medicinal chemistry.
Key Synthon for Active Pharmaceutical Ingredient (API) Precursors
The utility of substituted benzaldehydes and benzoic acid esters as precursors in the synthesis of pharmaceuticals is well-established. While direct synthesis of a marketed API from this compound is not prominently documented, the application of structurally similar compounds underscores its potential as a key synthon. For instance, related molecules serve as crucial intermediates in the production of complex APIs. A patent describes the preparation of methyl 5-formyl-2-methoxybenzoate as a key intermediate for Eluxadoline, a drug used for the treatment of irritable bowel syndrome. google.com The process involves the formylation of a methoxy-substituted methyl benzoate, a transformation that highlights the industrial relevance of this class of compounds. google.com
Furthermore, the core structure is found within natural products and their derivatives which possess significant biological activity. An improved synthesis for 6-O-Methyl-scutellarein, a metabolite of the natural flavonoid Scutellarin, has been developed from related building blocks. researchgate.netresearchgate.net Scutellarin, extracted from Erigeron breviscapus, is used in the treatment of cerebrovascular diseases. researchgate.net The syntheses of these complex molecules often rely on the versatile reactivity of functionalized aromatic rings like that in this compound.
| Precursor Type | Example Precursor | Resulting API or Natural Product Derivative | Reference |
|---|---|---|---|
| Formyl-methoxy-benzoate | Methyl 5-formyl-2-methoxybenzoate | Eluxadoline (API) | google.com |
| Substituted Flavone | Scutellarein | 6-O-Methyl-scutellarein (Metabolite) | researchgate.netresearchgate.net |
Design and Synthesis of Ligands for Chemical Biology Probes
The aldehyde functional group is particularly useful for the synthesis of Schiff bases (or imines) through condensation with primary amines. This reaction is a cornerstone in the development of ligands capable of coordinating with metal ions to form complex compounds. These complexes are foundational to the creation of probes for various applications in chemical biology.
Research has shown that Schiff base ligands derived from substituted salicylaldehydes (hydroxy- and methoxy-substituted benzaldehydes) can form stable complexes with transition metals like Manganese(II). semanticscholar.org For example, a Schiff base ligand, 2-methoxy-6((4-methoxyphenylimino)methyl)phenol, was synthesized and complexed with Mn(II), with the resulting compound characterized by various spectroscopic methods. semanticscholar.org Such metal complexes are investigated for a range of activities, including catalytic and biological applications. semanticscholar.org
This synthetic strategy is also employed to create chemosensors. Probes based on 4-Methyl-2,6-diformylphenol have been developed that can detect changes in pH through fluorescence, enabling the differentiation between normal cells (pH ~7.4) and cancer cells, which often have a more acidic microenvironment. nih.gov The imine linkage formed from the aldehyde group is central to the probe's sensing mechanism. nih.gov Given its reactive aldehyde group, this compound is a prime candidate for the synthesis of analogous ligands and probes, where the methoxy and ester groups can be used to fine-tune solubility, electronic properties, and biological targeting.
| Precursor Class | Resulting Ligand/Probe Type | Application | Reference |
|---|---|---|---|
| Substituted Benzaldehyde (B42025) | Schiff Base Metal Complex | Formation of Mn(II) complexes for potential catalytic or biological use. | semanticscholar.org |
| Diformylphenol | Fluorescent Chemosensor | pH sensing and discrimination between normal and cancerous cells. | nih.gov |
Contributions to Materials Chemistry
While specific, large-scale applications of this compound in materials science are not extensively reported, its molecular structure provides significant potential as a building block for functional materials. The presence of multiple, distinct reactive sites allows for its incorporation into larger macromolecular structures or for the synthesis of small molecules with tailored properties.
Monomer or Intermediate in Polymer Synthesis
In principle, this compound possesses the necessary functionality to act as a monomer or an intermediate in the synthesis of polymers. The aldehyde and methyl ester groups are both capable of participating in condensation polymerization reactions. For example, the aldehyde could react with amines to form polyimines (poly-Schiff bases) or undergo reactions to form phenol-formaldehyde-type resins. The ester group could be used in transesterification reactions to form polyesters. The bifunctional nature of the molecule, which could be enhanced through further chemical modification, makes it a potential candidate for creating cross-linked or linear polymer chains with a rigid aromatic backbone.
Building Block for Optoelectronic or Responsive Materials
The synthesis of molecules with interesting optical or electronic properties often relies on creating conjugated systems. The aldehyde group of this compound is a key handle for extending conjugation through reactions like the Claisen-Schmidt condensation. For instance, a related compound, 4-methoxy/methyl 2,6-diformyl phenol (B47542), has been used to synthesize bis-hydroxychalcones. researchgate.net Chalcones are known scaffolds for materials with nonlinear optical (NLO) properties and are also investigated for their electronic characteristics. The electron-donating methoxy groups and the electron-withdrawing formyl and ester groups on the aromatic ring of this compound create an intrinsic electronic push-pull system. This feature is a common design element in molecules developed for optoelectronic applications, including dyes and responsive materials whose properties can be modulated by external stimuli.
Future Research Trajectories and Emerging Methodologies for Methyl 2 Formyl 4,6 Dimethoxybenzoate
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. rjpn.org For aromatic aldehydes, this involves a move away from traditional methods that often rely on toxic reagents and harsh conditions. rjpn.org Future research will likely focus on several key areas to make the synthesis of Methyl 2-formyl-4,6-dimethoxybenzoate more sustainable.
One promising avenue is the use of renewable feedstocks. For instance, research has demonstrated the production of aromatic aldehydes like vanillin (B372448) and syringaldehyde (B56468) from biomass-derived lignin (B12514952) through catalytic fractionation and ozonolysis, a process that avoids harsh chemicals and preserves other biomass components. Another green strategy involves the aerobic oxidation of alcohol precursors using molecular oxygen as the primary oxidant, catalyzed by supported gold nanoparticles under mild conditions. qualitas1998.net This method offers high selectivity and reduces waste. qualitas1998.net
Furthermore, the development of catalyst- and solvent-free reaction conditions represents a significant goal. researchgate.net Studies have shown the feasibility of N-formylation of amines using formic acid without any catalyst or solvent, which simplifies the process and reduces environmental burden. researchgate.net Similarly, sustainable approaches for N-formylation have been developed using carbon dioxide and a safe, inexpensive hydride source like sodium borohydride (B1222165), avoiding the need for catalysts and specialized pressure equipment. nih.gov The adoption of such principles—preventing waste, using safer solvents and reagents, and increasing energy efficiency—will be crucial for the future manufacturing of complex molecules like this compound. rjpn.org
Table 1: Overview of Green Chemistry Approaches Applicable to Aromatic Aldehyde Synthesis
| Green Chemistry Principle | Emerging Methodology | Example Application | Potential Benefit for Target Compound |
|---|---|---|---|
| Use of Renewable Feedstocks | Catalytic conversion of biomass | Production of vanillin/syringaldehyde from lignin | Synthesis from bio-based precursors instead of petroleum derivatives. |
| Benign Oxidants | Aerobic oxidation with O₂ | Gold nanoparticle-catalyzed oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). qualitas1998.net | Eliminates the need for hazardous oxidizing agents. |
| Catalyst & Solvent Reduction | Catalyst- and solvent-free conditions | N-formylation of amines using only formic acid at elevated temperature. researchgate.net | Simplified purification, reduced waste, and lower cost. |
| Carbon Capture & Utilization | CO₂ as a C1 source | Reductive formylation of amines using CO₂ and NaBH₄. nih.gov | Utilizes a greenhouse gas as a chemical feedstock. |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving high selectivity is a major challenge in the synthesis of multi-functionalized molecules. Future research will heavily invest in novel catalytic systems that can precisely target specific reaction sites. For formylation and related transformations, this includes the design of advanced transition metal catalysts and organocatalysts.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and new methods are continually being developed. One innovative one-pot procedure for synthesizing substituted benzaldehydes involves the use of a stable aluminum hemiaminal intermediate, which protects the aldehyde functionality during a subsequent palladium-catalyzed cross-coupling reaction. acs.orgacs.org This allows for the use of highly reactive organometallic reagents to introduce a variety of substituents with high selectivity. acs.orgacs.org
Iron-catalyzed systems are gaining attention as a more sustainable alternative to precious metal catalysts. Iron(II) complexes with PNP pincer ligands have been shown to be highly effective for the N-formylation of amines using carbon dioxide and dihydrogen. acs.org These systems can achieve high turnover numbers and operate under relatively mild conditions. acs.org Iridium complexes have also demonstrated high selectivity in the reductive N-formylation of N-heteroarenes, where the reaction outcome can be finely tuned by adjusting conditions like temperature and the amount of formic acid used. acs.org
Beyond metal catalysis, organocatalysis offers a powerful, metal-free alternative. For example, a direct, green route for synthesizing p-methyl benzaldehyde from acetaldehyde (B116499) has been reported using a diphenyl prolinol trimethylsilyl (B98337) ether catalyst, proceeding through an organic amine-catalyzed dehydrogenation mechanism. nih.gov
Table 2: Comparison of Novel Catalytic Systems for Aldehyde Synthesis & Functionalization
| Catalytic System | Description | Key Advantage | Relevant Transformation |
|---|---|---|---|
| Palladium/Aluminum | One-pot reduction/cross-coupling via an aluminum hemiaminal intermediate. acs.orgacs.org | Protects the reactive aldehyde group, allowing for diverse functionalization. | Synthesis of substituted benzaldehydes. acs.orgacs.org |
| Iron Pincer Complexes | Iron(II) carbonyl hydrides with PNP pincer ligands. acs.org | Uses abundant, low-cost iron; activates CO₂. | N-formylation of amines. acs.org |
| Iridium Complexes | Ir(III) complexes using formic acid as a formyl or hydrogen source. acs.org | High, tunable selectivity between N-formylation and transfer hydrogenation. | Reductive N-formylation. acs.org |
| Organocatalysts | Diphenyl prolinol trimethylsilyl ether. nih.gov | Metal-free, direct synthesis from simple precursors. | Synthesis of aromatic aldehydes from aliphatic aldehydes. nih.gov |
Chemoenzymatic Transformations and Biocatalysis
The integration of chemical and enzymatic steps—chemoenzymatic synthesis—offers a powerful strategy to leverage the high selectivity of enzymes within complex synthetic routes. mdpi.com Biocatalysis, using either isolated enzymes or whole-cell systems, is poised to provide greener and more efficient pathways for producing and modifying aromatic aldehydes. chemrxiv.org
One major area of research is the enzymatic reduction of carboxylic acids to aldehydes, a transformation that is challenging to perform selectively with traditional chemical reagents. chemrxiv.org Carboxylate reductases (CARs) can perform this conversion with high chemoselectivity, although the aldehyde product is often susceptible to over-reduction to the corresponding alcohol. mdpi.comchemrxiv.org Combining a chemical synthesis step to produce a substituted cinnamic acid derivative with a subsequent enzymatic cascade using a CAR and an enoate reductase has been demonstrated for the production of chiral fragrance aldehydes. mdpi.combohrium.com
Another innovative approach involves using enzymes to generate unstable aldehyde intermediates in situ, which are then immediately trapped in a subsequent C-C bond-forming reaction. A chemoenzymatic platform has been developed where a styrene (B11656) oxide isomerase (SOI) converts aryl epoxides into highly reactive α-aryl aldehydes. researchgate.netnih.gov These aldehydes are then used by a transaldolase enzyme in a whole-cell system to produce valuable non-standard amino acids. researchgate.netnih.gov This strategy of generating and immediately consuming a reactive intermediate is a key advantage of biocatalytic cascades. researchgate.netnih.gov These methods highlight the potential for creating complex molecules like derivatives of this compound under mild, aqueous conditions. mdpi.com
Application in Flow Chemistry for Continuous Production
Flow chemistry, or continuous processing, is transforming the production of fine chemicals and pharmaceuticals from traditional batch methods to more efficient, safer, and scalable continuous manufacturing. mt.comajinomoto.com This technology is particularly advantageous for handling hazardous reagents or intermediates and for reactions requiring precise control over temperature and mixing. mt.comacs.org
The application of flow chemistry to the synthesis of this compound could offer significant benefits. Continuous flow reactors, such as coil or plate reactors, provide excellent heat transfer and mixing, allowing for highly exothermic or fast reactions to be performed safely. ajinomoto.com This enhanced control can lead to higher yields, better product quality, and shorter reaction times. ajinomoto.com For multi-step syntheses, multiple flow reactors can be linked together, enabling a fully automated process from starting materials to the final product without manual isolation of intermediates. acs.org
Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery
The intersection of chemistry, data science, and artificial intelligence is creating powerful new tools for accelerating chemical research. beilstein-journals.org Machine learning (ML) algorithms are increasingly being used to predict reaction outcomes, optimize conditions, and even discover novel synthetic pathways. saiwa.airesearchgate.net
For a complex synthesis like that of this compound, ML models can navigate the vast and multi-dimensional space of possible reaction conditions (e.g., catalyst, solvent, temperature, concentration) far more efficiently than traditional one-variable-at-a-time experimentation. bohrium.com Bayesian optimization, a common ML technique, can build predictive models from a small number of initial experiments and then intelligently suggest the next set of conditions most likely to improve the desired outcome, such as yield or selectivity. bohrium.comnih.gov This approach has been shown to outperform human experts in finding optimal reaction conditions in fewer iterations. bohrium.com
ML models can be broadly categorized into global and local models. Global models are trained on large, diverse reaction databases and can suggest general starting conditions for a new transformation. beilstein-journals.org Local models are then used to fine-tune the parameters for a specific reaction family, rapidly converging on the optimal conditions. beilstein-journals.org By integrating these ML tools with automated robotic platforms, researchers can create "self-driving" laboratories that can autonomously design, execute, and optimize chemical reactions, freeing chemists to focus on creative, hypothesis-driven research. saiwa.ainih.gov This data-driven approach is expected to significantly accelerate the discovery and development of new synthetic routes for valuable molecules.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-formyl-4,6-dimethoxybenzoate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via formylation of methyl 2-amino-4,6-dimethoxybenzoate using formamidine acetate in 2-methoxyethanol under reflux conditions . Key parameters include:
- Temperature Control : Maintain reflux (~120–140°C) to ensure complete conversion.
- Reagent Stoichiometry : Use a 1.5:1 molar ratio of formamidine acetate to substrate to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves impurities. Yield optimization (up to 85%) requires precise temperature monitoring and inert atmosphere (N₂) to prevent oxidation .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and formyl proton (δ ~10.2 ppm). Methoxy groups appear as singlets (δ ~3.8–3.9 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ester; formyl C=O at ~1680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with <2 ppm error.
- X-ray Crystallography : Resolve ambiguities in regiochemistry; requires single crystals grown via slow evaporation in ethanol/water .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in nucleophilic additions?
- Methodological Answer : The formyl group is activated by electron-donating methoxy substituents at positions 4 and 6, enhancing electrophilicity. Key reactivity insights:
- Grignard Reactions : Use THF as solvent at −78°C to control regioselectivity. Monitor via TLC (Rf shift post-addition).
- Wittig Reactions : Optimize with Ph₃P=CHCO₂Et in DMF (80°C, 12 h) to form α,β-unsaturated esters. Quench with aqueous NH₄Cl to isolate products .
- Kinetic Studies : Employ in-situ FT-IR or HPLC to track formyl group consumption rates under varying pH and solvent polarity .
Q. What strategies resolve contradictions in reported stability data for this compound under varying storage conditions?
- Methodological Answer :
- Controlled Stability Studies : Store aliquots at 4°C, 25°C, and −20°C in dark vials. Analyze purity monthly via HPLC (C18 column, acetonitrile/water mobile phase).
- Degradation Pathways : Identify byproducts (e.g., hydrolysis to carboxylic acid) using LC-MS. Adjust storage to include desiccants (silica gel) for moisture-sensitive batches .
- Reproducibility Protocols : Standardize solvent removal (rotary evaporation ≤40°C) to prevent thermal decomposition .
Q. How can researchers quantify this compound in multicomponent reaction mixtures without interference?
- Methodological Answer :
- HPLC-DAD : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with gradient elution (0.1% formic acid in water/acetonitrile). Set detection at λ = 254 nm (aromatic absorption).
- Calibration Curve : Prepare standards (0.1–50 µg/mL) in matrix-matched solvent to account for matrix effects.
- Validation : Assess recovery (≥95%) and limit of detection (LOD <0.1 µg/mL) via spike-and-recovery experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
